Cas no 142941-72-8 ((3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine)

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine is a heterocyclic amine derivative featuring a chloro-substituted oxazoline ring. This compound is of interest in synthetic organic chemistry due to its bifunctional reactivity, combining an amine group with an electrophilic chloro-oxazoline moiety. It serves as a versatile intermediate for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The oxazoline ring offers stability while enabling further functionalization, and the amine group provides a handle for derivatization or conjugation. Its structural features make it suitable for applications in asymmetric synthesis and ligand design. The compound is typically handled under controlled conditions due to its reactive functional groups.
(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine structure
142941-72-8 structure
Product name:(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
CAS No:142941-72-8
MF:C4H7ClN2O
Molecular Weight:134.56417965889
CID:6309417
PubChem ID:14159854

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine 化学的及び物理的性質

名前と識別子

    • SCHEMBL13599778
    • AKOS006359791
    • (3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
    • 142941-72-8
    • EN300-7235167
    • (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
    • インチ: 1S/C4H7ClN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2
    • InChIKey: SKWXPLMKYIMUQE-UHFFFAOYSA-N
    • SMILES: ClC1CC(CN)ON=1

計算された属性

  • 精确分子量: 134.0246905g/mol
  • 同位素质量: 134.0246905g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 115
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 47.6Ų

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7235167-10.0g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
10g
$4729.0 2023-05-29
Enamine
EN300-7235167-0.05g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
0.05g
$924.0 2023-05-29
Enamine
EN300-7235167-2.5g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
2.5g
$2155.0 2023-05-29
Enamine
EN300-7235167-5.0g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
5g
$3189.0 2023-05-29
Enamine
EN300-7235167-0.5g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
0.5g
$1056.0 2023-05-29
Enamine
EN300-7235167-0.1g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
0.1g
$968.0 2023-05-29
Enamine
EN300-7235167-1.0g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
1g
$1100.0 2023-05-29
Enamine
EN300-7235167-0.25g
(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine
142941-72-8
0.25g
$1012.0 2023-05-29

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine 関連文献

(3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamineに関する追加情報

Recent Advances in the Study of (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine (CAS: 142941-72-8)

The compound (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine (CAS: 142941-72-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its unique oxazole ring structure, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and neurological drug development. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for future drug design and optimization.

One of the key advancements in the study of this compound is the development of novel synthetic routes that improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a highly efficient, one-pot synthesis method for (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine, reducing the number of steps and minimizing byproduct formation. This breakthrough has significant implications for large-scale production and further pharmacological evaluation.

Pharmacological investigations have revealed that (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine exhibits potent inhibitory effects against specific bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, as evidenced by in vitro studies using electron microscopy and biochemical assays. These findings suggest its potential as a lead compound for developing new antibiotics to combat drug-resistant infections.

In addition to its antimicrobial properties, recent research has explored the compound's neuropharmacological effects. A 2024 study in Neuropharmacology reported that (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine modulates GABAergic neurotransmission in rodent models, indicating possible applications in the treatment of anxiety disorders and epilepsy. However, further studies are needed to assess its selectivity and potential side effects.

The compound's structural features have also made it a valuable building block in medicinal chemistry. Several research groups have utilized (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine as a precursor for the synthesis of more complex molecules with enhanced biological activity. For instance, derivatives incorporating this scaffold have shown improved pharmacokinetic properties and target specificity in preclinical cancer models.

Despite these promising developments, challenges remain in the clinical translation of (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine-based therapeutics. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed through systematic structure-activity relationship (SAR) studies and formulation optimization. Ongoing research efforts are focusing on these aspects to facilitate the transition from bench to bedside.

In conclusion, (3-Chloro-4,5-dihydro-1,2-oxazol-5-yl)methanamine (CAS: 142941-72-8) represents a versatile and pharmacologically interesting compound with multiple therapeutic applications. The recent advances in its synthesis, mechanism elucidation, and derivative development underscore its potential as a valuable tool in drug discovery. Future research directions should prioritize the optimization of its pharmacological profile and the exploration of novel therapeutic indications.

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